2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
CAS No.: 680579-19-5
Cat. No.: VC1989355
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680579-19-5 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H22N2O4/c1-9(10(15)16)13-5-7-14(8-6-13)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,16) |
| Standard InChI Key | ZCGDPFOTLCUUFB-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Properties
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, also known as tert-Butyl 4-(1-carboxyethyl)piperazine-1-carboxylate, is characterized by its specific chemical and physical properties that make it suitable for various synthetic applications.
Basic Chemical Information
The compound possesses well-defined chemical characteristics essential for understanding its behavior in various reaction conditions:
| Property | Value |
|---|---|
| CAS Number | 680579-19-5 |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 2-[4-(tert-butoxycarbonyl)-1-piperazinyl]propanoic acid |
| InChI Key | ZCGDPFOTLCUUFB-UHFFFAOYSA-N |
| MDL Number | MFCD03410260 |
Physical Properties
The physical properties of this compound determine its handling characteristics and stability:
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 177°C (decomposition) |
| Storage Temperature | 2-8°C, away from moisture, sealed |
| Solubility | Variable depending on solvent |
| Appearance | White to off-white solid |
The compound contains a piperazine heterocycle with one nitrogen protected by a tert-butoxycarbonyl group, which enhances stability during chemical reactions by preventing unwanted side reactions at this position. The propanoic acid functionality provides a reactive carboxylic acid group that serves as a handle for further synthetic modifications .
Synthesis and Chemical Reactions
The production of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid involves sophisticated organic synthesis techniques that ensure structural integrity and purity.
Synthetic Approaches
The synthesis of this compound typically employs multi-step organic procedures that begin with the piperazine scaffold. Though specific details vary among manufacturers, the general approach involves:
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Selective protection of one nitrogen in the piperazine ring using di-tert-butyl dicarbonate (Boc₂O)
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Introduction of the propanoic acid moiety through alkylation reactions
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Purification steps to ensure high product quality
The tert-butoxycarbonyl protecting group is crucial during synthesis as it:
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Prevents undesired reactions at the protected nitrogen
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Enhances solubility in organic solvents
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Can be selectively removed under acidic conditions when needed
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Allows for controlled selective reactions at other functional groups
Reactivity Profile
The compound exhibits reactivity primarily through its carboxylic acid group, which can undergo various transformations:
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Esterification reactions
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Amide bond formation with amines
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Reduction to alcohols
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Activation with coupling reagents for peptide synthesis
These chemical properties make it particularly valuable in medicinal chemistry applications where such transformations are commonly required for building complex molecules.
Applications in Chemical Research
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid finds extensive use across various domains of chemical and pharmaceutical research.
Pharmaceutical Development
The compound serves as a key intermediate in drug discovery and development processes:
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Building block for neurological drug candidates that target specific receptors
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Intermediate in the synthesis of cardiovascular agents
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Component in the preparation of compounds with desired pharmacokinetic properties
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Precursor for bioactive molecules where the piperazine ring contributes to receptor binding properties
Peptide Chemistry
Its applications in peptide synthesis include:
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Incorporation into peptide sequences to modify their physicochemical properties
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Addition of the piperazine moiety to enhance stability against enzymatic degradation
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Modification of peptide conformational preferences
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Improvement of peptide bioavailability through structural modifications
Research Tool Applications
In broader research contexts, the compound is utilized for:
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Studies of biochemical pathways relevant to disease mechanisms
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Development of chemical probes for investigating biological systems
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Structure-activity relationship studies in drug design
Biological Activities and Research Findings
While 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid itself primarily serves as a synthetic intermediate, compounds containing similar structural elements have demonstrated significant biological activities.
Structural Relevance to Bioactive Compounds
The piperazine ring system is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. This heterocyclic structure offers:
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Improved solubility characteristics for drug candidates
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Hydrogen bond accepting capabilities
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Conformational flexibility that can be tailored for specific binding interactions
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Potential for additional functionalization to optimize biological activity
Related Research Findings
Research on compounds containing the piperazine-Boc-carboxylic acid motif has revealed intriguing biological properties:
Recent studies have demonstrated that certain compounds containing piperazine rings can function as integrin antagonists with specific conformational effects. For instance, some piperazine-containing compounds have been found to stabilize integrins in their bent-closed conformation through precise chemical interactions. This discovery has implications for drug development, as compounds that stabilize this conformation may avoid the partial agonism that has contributed to clinical failures of some integrin antagonists .
The specific chemical features of compounds like 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, particularly the polar nitrogen atom that can participate in hydrogen bonding networks, may contribute to their ability to stabilize specific protein conformations through water-mediated interactions .
| Classification Parameter | Details |
|---|---|
| GHS Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 |
| Concentration | Amount of Compound |
|---|---|
| 1 mM solution from 1 mg | 3.8713 mL solvent |
| 5 mM solution from 1 mg | 0.7743 mL solvent |
| 10 mM solution from 1 mg | 0.3871 mL solvent |
Prepared solutions should be:
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Stored in separate packages to avoid repeated freezing and thawing
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Used within 6 months if stored at -80°C
To enhance solubility during preparation, it may be helpful to:
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Heat the container to 37°C
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Use ultrasonic bath treatment
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Select appropriate solvents based on application requirements
| Size | Typical Availability | Approximate Price |
|---|---|---|
| 0.100 g | 10-20 days | Ft23,756.39 |
| 0.250 g | 10-20 days | Ft39,270.77 |
| 1.000 g | 10-20 days | Ft87,268.38 |
Prices and availability may vary depending on supplier, geographic location, and current market conditions .
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